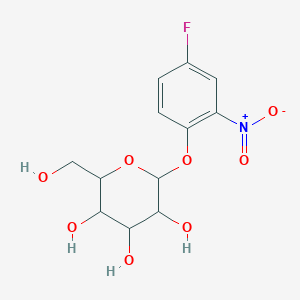
1-Heptyl-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-3,5-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a heptyl group at the first position and two methyl groups at the third and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptyl-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3,5-dimethylbenzene (m-xylene) with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptyl-3,5-dimethylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated pressure.
Substitution: HNO3, H2SO4, AlCl3, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
1-Heptyl-3,5-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-heptyl-3,5-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the heptyl and methyl groups can influence the reactivity and selectivity of the compound in various reactions. For example, in electrophilic aromatic substitution, the methyl groups can activate the benzene ring towards electrophiles, while the heptyl group can provide steric hindrance .
Comparación Con Compuestos Similares
- 1-Heptyl-2,4-dimethylbenzene
- 1-Heptyl-3,4-dimethylbenzene
- 1-Heptyl-2,5-dimethylbenzene
Comparison: 1-Heptyl-3,5-dimethylbenzene is unique due to the specific positioning of its substituents, which can affect its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in substitution reactions. The presence of the heptyl group at the first position and methyl groups at the third and fifth positions can lead to distinct steric and electronic effects .
Propiedades
Número CAS |
52033-95-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1-heptyl-3,5-dimethylbenzene |
InChI |
InChI=1S/C15H24/c1-4-5-6-7-8-9-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |
Clave InChI |
LZJMVQVWXMWJHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)
![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)

